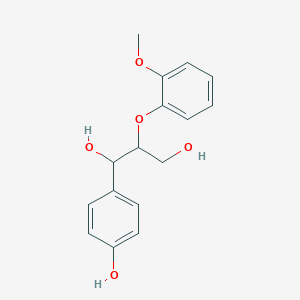

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Description

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (referred to herein as Compound HH) is a lignin model compound featuring a β-O-4 ether linkage, the most abundant bond in native lignin. First synthesized in 1975 via reductive decomposition with metallic sodium in liquid ammonia , it has been widely used to study lignin degradation mechanisms. Its structure includes a phenolic hydroxyl group at the para position of the aryl ring and a methoxy substituent on the adjacent phenoxy moiety, making it a representative model for phenolic β-O-4 substructures in lignin.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-20-13-4-2-3-5-14(13)21-15(10-17)16(19)11-6-8-12(18)9-7-11/h2-9,15-19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUCJPUVVALEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenol in the presence of a strong base, followed by a series of reduction and protection steps to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.

Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution reactions typically require nucleophiles like halides or amines, along with suitable solvents and catalysts.

Major Products Formed:

Oxidation can yield hydroxybenzaldehyde or benzoic acid derivatives.

Reduction can produce dihydroxy or trihydroxy derivatives.

Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.

Molecular Targets and Pathways:

The compound may interact with enzymes involved in oxidative stress and inflammation.

It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity

Methoxy-Substituted Analogs

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (Compound 1): This non-phenolic analog lacks a hydroxyl group on the aryl ring, replacing it with a methoxy group. Studies show it is metabolized by Pseudomonas acidovorans D(3) as a carbon source, albeit with slower degradation rates compared to phenolic analogs like HH . Under ruthenium-triphos catalysis, it undergoes C-C bond cleavage via a retro-aldol mechanism instead of β-O-4 bond scission, yielding benzaldehyde and 2-guaiacylethanol . Key Difference: The absence of a phenolic hydroxyl group reduces oxidative susceptibility and redirects cleavage pathways.

- 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (Compound GG): Similar to HH but with an additional methoxy group at the 3-position of the phenolic ring. This compound is more reactive in acidolysis (150°C, H₂SO₄) compared to non-phenolic models, producing volatile aromatics and fragmented lignin derivatives .

Natural Derivatives

- 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol: Isolated from Croton lechleri latex, this derivative includes a 3-hydroxypropyl side chain.

Degradation Pathways

Enzymatic Cleavage

- Compound HH :

LigD and L enzymes achieve 100% conversion of HH under optimized conditions (pH 9.0, 25°C), cleaving the β-O-4 bond efficiently . - Non-Phenolic Analogs: Require prior O-demethylation by fungal peroxygenases (e.g., Agrocybe aegerita) to generate a phenolic hydroxyl group before enzymatic cleavage .

Chemical Catalysis

Physical Data

While exact data for HH are sparse, its closest analog, 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, has:

- Boiling point: 581.1±50.0°C

- Density: 1.3±0.1 g/cm³

- Flash point: 305.2±30.1°C . The phenolic hydroxyl group in HH likely increases polarity and boiling point compared to fully methoxylated analogs.

Biological Activity

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, also known by its CAS number 7382-59-4, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: C17H20O6

- Molecular Weight: 320.34 g/mol

- CAS Number: 7382-59-4

The compound features a complex structure that includes hydroxy and methoxy functional groups, which are pivotal for its biological activity.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits potent antioxidant properties. In vitro studies indicated significant radical scavenging activity against reactive oxygen species (ROS), which can contribute to cellular damage and various diseases. The compound's antioxidant capacity was evaluated using several assays including DPPH and ABTS, yielding IC50 values that suggest strong protective effects against oxidative stress-induced cellular damage .

2. Antitumor Properties

The antitumor potential of this compound has been explored in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the MAPK pathway. For instance, in gastric carcinoma cells (SGC-7901), treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its role in promoting programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 17.19 | Apoptosis via oxidative stress |

| HepG2 | 20 | Cell cycle arrest at G1 phase |

| MDA-MB-231 | 20 | Induction of differentiation |

3. Anti-inflammatory Effects

The compound has also been shown to exhibit anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

- Oxidative Stress Modulation: The compound scavenges free radicals, reducing oxidative stress in cells.

- Cell Cycle Regulation: It influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

- Apoptotic Pathway Activation: It activates caspases and alters the Bax/Bcl-2 ratio, promoting apoptosis in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Gastric Cancer Study: A study involving SGC-7901 cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through ROS generation and mitochondrial dysfunction .

- Breast Cancer Research: In MDA-MB-231 cells, the compound was shown to inhibit proliferation at low micromolar concentrations, suggesting its potential as a therapeutic agent for breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.